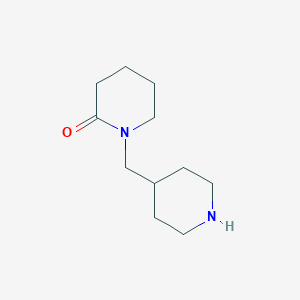

1-(Piperidin-4-ylmethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidin-2-one |

InChI |

InChI=1S/C11H20N2O/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10/h10,12H,1-9H2 |

InChI Key |

ANHXAHZTCCCODM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)CC2CCNCC2 |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Chemical Biology

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of therapeutic agents. mdpi.com Its prevalence in U.S. FDA-approved drugs underscores its importance and versatility in medicinal chemistry. The significance of the piperidine scaffold can be attributed to several key factors that make it an attractive component for modulating biological activity.

One of the primary advantages of the piperidine moiety is its ability to serve as a versatile scaffold for creating structurally diverse molecules with distinct pharmacological profiles. ajchem-a.com The saturated nature of the ring allows for a defined three-dimensional geometry, which can be crucial for precise interactions with biological targets such as enzymes and receptors. This conformational rigidity, combined with the potential for introducing various substituents at different positions on the ring, provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

The introduction of chiral centers within the piperidine scaffold further expands its utility in drug design. Chiral piperidine derivatives can exhibit stereospecific interactions with their biological targets, leading to improved efficacy and reduced off-target effects. thieme-connect.com The ability to synthesize specific stereoisomers allows for a more refined approach to structure-activity relationship (SAR) studies, enabling the development of highly selective and potent therapeutic agents.

The broad spectrum of biological activities associated with piperidine-containing compounds is a testament to their significance. These scaffolds are found in drugs targeting a wide range of therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics incorporate the piperidine motif.

Oncology: Piperidine derivatives have shown promise as anticancer agents.

Infectious Diseases: The scaffold is present in various antibacterial, antifungal, and antiviral drugs. biointerfaceresearch.com

Cardiovascular Diseases: Certain antihypertensive agents feature the piperidine ring.

The continued exploration of novel synthetic methodologies for the construction and functionalization of piperidine rings remains an active area of research, promising to deliver even more sophisticated and effective therapeutic agents in the future.

Computational and Theoretical Chemistry Studies on 1 Piperidin 4 Ylmethyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Properties and ConformationsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.nih.govresearchgate.netnanobioletters.comFor a compound like 1-(Piperidin-4-ylmethyl)piperidin-2-one, DFT calculations could provide valuable information regarding its molecular geometry, identifying the most stable three-dimensional arrangement (conformation) of its atoms.researchgate.net

Key electronic properties that can be calculated using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's chemical reactivity and kinetic stability. nanobioletters.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule will interact with other molecules and biological targets.

Vibrational Frequencies: Theoretical vibrational spectra (like IR and Raman) can be calculated to complement experimental data, aiding in the structural characterization of the compound. nih.govresearchgate.net

Without specific studies, a data table for the electronic properties of this compound cannot be generated.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying how a molecule might behave in a biological system.

Molecular Docking for Ligand-Target InteractionsMolecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule, typically a protein receptor or enzyme.malayajournal.orgresearchgate.netThis method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.malayajournal.orgresearchgate.net

A typical molecular docking study on this compound would involve:

Identifying a potential biological target (e.g., an enzyme or receptor implicated in a disease).

Using software to "dock" the 3D structure of the compound into the active site of the target.

Analyzing the results to determine the binding affinity (often expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. alliedacademies.org

As no such studies have been published for this specific compound, a table of ligand-target interactions is not available.

Predictive Computational Approaches for Pharmacological Interactions

In silico tools are frequently used to predict the pharmacokinetic properties of a molecule, such as its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). alliedacademies.orgclinmedkaz.orgresearchgate.net These predictive models use the chemical structure of a compound to estimate its drug-likeness and potential liabilities. clinmedkaz.org For this compound, these computational approaches could be used to predict its potential as a drug candidate before undertaking expensive and time-consuming laboratory experiments.

Structure Activity Relationship Sar Investigations of 1 Piperidin 4 Ylmethyl Piperidin 2 One Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modification of the core structure of piperidine-based compounds is a common strategy to fine-tune their biological and physicochemical properties. acs.org Research into various classes of piperidine (B6355638) and piperidinone derivatives reveals that even small structural changes can lead to significant shifts in potency and selectivity.

For instance, in a series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives designed as DPP4 inhibitors, modifications were categorized based on the substitution of the anthranilic acid component. This systematic approach allowed for a clear understanding of the structure-activity relationship. nih.gov Similarly, in the development of σ1 receptor ligands, a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs were synthesized to explore the impact of different aryl groups. researchgate.net

Key areas for systematic modification in analogs of 1-(Piperidin-4-ylmethyl)piperidin-2-one often involve three primary sites:

The Piperidin-2-one Ring: N-acylation or N-alkylation can introduce a variety of functional groups. rsc.orgresearchgate.net

The Piperidine Ring: Substitutions on the nitrogen or at other positions of the ring can modulate lipophilicity, basicity, and receptor interactions.

The Methylene (B1212753) Linker: Altering the length or rigidity of the linker connecting the two rings can significantly affect the molecule's conformation and how it fits into a binding site.

In a study on σ1/σ2 receptor ligands, the length of the linker connecting an N-benzylpiperidine motif to a pyridine (B92270) core was systematically varied. An analog with a two-carbon linker (n=2) showed high affinity for the σ1 receptor (Ki = 1.45 nM), whereas extending the chain further or shortening it resulted in decreased affinity, highlighting the optimal spatial arrangement required for receptor binding. nih.gov

| Compound | Linker Length (n) | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 1 | >1000 |

| Analog 2 (Compound 5) | 2 | 1.45 |

These examples underscore the principle that systematic structural exploration is a powerful tool for optimizing the biological activity of complex molecules like this compound analogs.

Influence of Heterocycle Size and Rigidity on Receptor Binding

The size and conformational flexibility of heterocyclic rings are critical determinants of a molecule's ability to bind effectively to a biological target. In the context of piperidine-based analogs, modifying these properties can lead to substantial changes in potency and selectivity.

Heterocycle Size: Replacing one heterocyclic ring with another of a different size can alter the spatial orientation of key interacting groups. For example, in the development of CCR2 antagonists, researchers have explored replacing a second piperidine ring with a 1,3-substituted cyclopentylamine. This change in ring size and structure plays a significant role in determining the compound's potency.

Rigidity and Conformation: Increasing the rigidity of a molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. This can be achieved by introducing double bonds or by incorporating the ring into a bridged or fused system.

Unsaturation: Introducing unsaturation into a piperidine ring was found to increase potency tenfold in one series of compounds being investigated as agents against Trypanosoma cruzi. This suggests that the flatter, more rigid conformation of the resulting ring is more favorable for binding.

Bridged Systems: In the development of P2Y14R antagonists, bridged piperidines (such as a quinuclidine (B89598) moiety) were introduced to add rigidity. The receptor showed a high tolerance for different piperidine ring conformations, including the boat conformation enforced by the quinuclidine bridge, indicating that the binding pocket is located in a flexible, solvent-exposed region of the receptor. nih.gov This added rigidity can aid in computational modeling of receptor-ligand interactions. nih.gov

The replacement of a piperazine (B1678402) ring with a more rigid piperidine ring has been identified as a critical structural element for achieving dual activity at the H3 and σ1 receptors. nih.gov This substitution significantly enhanced affinity for the σ1 receptor while maintaining high affinity for the H3 receptor, demonstrating how subtle changes in ring structure and flexibility can tune a compound's selectivity profile. nih.gov

| Compound | Core Heterocycle | hH3R Affinity (Ki, nM) | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Analog 4 | Piperazine | 3.17 | 1531 |

| Analog 5 | Piperidine | 7.70 | 3.64 |

These findings illustrate that both the size and the conformational constraints of the heterocyclic rings are pivotal parameters to consider when designing potent and selective ligands based on the this compound scaffold.

Role of Specific Functional Groups and Substituents on Activity

The addition or modification of functional groups and substituents on the core scaffold of this compound is a primary strategy for modulating its pharmacological profile. The nature, position, and orientation of these groups can profoundly influence receptor binding, selectivity, and pharmacokinetic properties. researchgate.net

Substituents on Aromatic Rings: When an aromatic ring is part of the analog structure, its substitution pattern is a key focus of SAR studies.

In one series of DPP4 inhibitors, bromo-substitution on a quinazoline (B50416) ring was found to be essential for activity. nih.gov Among these bromo-substituted analogs, compounds with an additional electronegative group (like chlorine) on an adjacent phenyl moiety showed the most potent inhibitory activity. nih.gov

For a series of σ1 receptor ligands, halogen-substituted sulfonamides displayed high affinity for the σ1 receptor and low affinity for the σ2 subtype, indicating that these substituents contribute to selectivity. nih.gov The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analog was identified as having a particularly high 96-fold selectivity ratio. nih.gov

Substituents on the Piperidine Ring: Direct substitution on the piperidine or piperidinone ring can influence activity by altering the molecule's interaction with the binding pocket.

N-substitution on the piperidine ring is a common point of modification. In a series of σ1 receptor ligands, a 1-methylpiperidine (B42303) showed particularly high affinity, while replacing the methyl with a proton, a tosyl group, or an ethyl group led to a considerable loss in affinity. researchgate.net

In another study, a benzyl (B1604629) derivative demonstrated sub-nanomolar affinity for the σ1 receptor, whereas extending the N-alkyl chain to two or three carbons caused a logarithmic decrease in affinity, showing a strict spatial requirement for this substituent. unict.it

| Compound | N-Substituent | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|

| 12a | Benzyl | 0.85 |

| 12c | Phenylethyl | 10.4 |

| 12e | Phenylpropyl | 114.7 |

The biological activity of piperidin-4-one derivatives can also be enhanced by adding specific functional groups. For example, converting piperidin-4-ones to their thiosemicarbazone derivatives significantly increased their antifungal activity, indicating that the thiosemicarbazone moiety is a beneficial pharmacophore for this specific activity. biomedpharmajournal.org These examples highlight that a deep understanding of the role of each functional group is crucial for the rational design of new, more potent, and selective therapeutic agents.

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems like receptors and enzymes are themselves chiral. biomedgrid.com For piperidine-based scaffolds, which can contain multiple chiral centers and exist as different stereoisomers, the spatial orientation of substituents can dramatically influence biological activity. biomedgrid.comthieme-connect.com

The introduction of a chiral center into a molecule can enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. thieme-connect.com Different enantiomers or diastereomers of a drug can interact differently with a biological target; one isomer may be highly active (the eutomer), while the other may be less active or even inactive (the distomer). biomedgrid.com

In the context of piperidine analogs, SAR studies often reveal a strong preference for a specific stereoisomer:

Cis/Trans Isomerism: In a study of 3,4-disubstituted piperidine analogs, the cis and trans isomers, as well as their individual enantiomers, displayed markedly different selectivity profiles for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. For example, (-)-cis analogues were selective for DAT/NET, while (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. nih.gov This demonstrates that both the relative (cis/trans) and absolute (R/S) stereochemistry are crucial for determining the pharmacological profile.

Enantioselectivity: The synthesis of optically active piperidinol analogs for anti-tuberculosis activity involved the use of chiral starting materials like (S)-(+)-epichlorohydrin and (R)-(-)-epichlorohydrin to produce specific enantiomers. nih.gov This approach is taken when SAR studies indicate that one enantiomer is significantly more potent than the other. In the development of ORL1 (NOP) receptor agonists, the (+)-enantiomer of a 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) derivative was found to be a high-affinity, potent agonist with over 100-fold selectivity compared to the mu-opioid receptor, highlighting a clear stereochemical preference. researchgate.net

The biological evaluation of donepezil (B133215) analogs with chiral modifications on the piperidine moiety provided new insights into the SAR for acetylcholinesterase inhibition, suggesting that stereochemical enhancement is a viable strategy for improving activity. acs.org The systematic synthesis and analysis of all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates have been undertaken to provide a library of 3D fragments for drug discovery, acknowledging the importance of exploring the full stereochemical space of a scaffold. rsc.org These findings collectively affirm that a thorough evaluation of stereochemistry is indispensable in the SAR of this compound analogs to identify the optimal 3D structure for potent and selective biological activity.

In Vitro Metabolism and Biotransformation Pathways

Identification of Metabolic Soft Spots

Metabolic soft spots are chemically labile sites in a molecule that are most susceptible to enzymatic modification. For 1-(Piperidin-4-ylmethyl)piperidin-2-one, these spots are predictable based on its structure, which features two saturated heterocyclic rings.

The primary metabolic soft spots identified are:

Piperidine (B6355638) Ring: The carbons adjacent (α-carbon) and distant (β, γ-carbons) to the nitrogen atom are common sites for oxidation. Specifically, hydroxylation can occur at positions 2', 3', and 4' of this ring.

Piperidin-2-one Ring: This lactam ring is also susceptible to hydroxylation at various carbon atoms (positions 3, 4, 5, and 6).

Amide Bond: The amide (lactam) bond within the piperidin-2-one ring is a key site for hydrolytic cleavage.

Methylene (B1212753) Bridge: The -CH2- linker between the two rings can also be a site for hydroxylation.

Alicyclic amines, such as piperidine, are known targets for metabolic attack by various drug-metabolizing enzymes. psu.edu The electron-rich nitrogen atom and the adjacent α-carbons are often major sites of metabolism. psu.edu

Oxidative Metabolites (Hydroxylation, N-oxidation)

Oxidative metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes, is a major biotransformation route for piperidine-containing compounds. nih.gov

Hydroxylation: This is one of the most common Phase I reactions. For this compound, hydroxylation is expected to occur on both the piperidine and piperidin-2-one rings, leading to the formation of various mono-hydroxylated metabolites. For instance, the piperidine ring of phencyclidine undergoes α-carbon hydroxylation to form an unstable carbinolamine intermediate. psu.edu This carbinolamine can then lead to ring-opening. psu.edu Hydroxylation at other positions would produce more stable secondary or tertiary alcohol metabolites.

N-oxidation: The nitrogen atom of the piperidine ring is a potential site for N-oxidation, forming an N-oxide metabolite. While possible, N-oxidation is often a minor pathway for tertiary alicyclic amines compared to carbon hydroxylation. researchgate.net

The table below summarizes the predicted oxidative metabolites.

| Metabolic Pathway | Predicted Metabolite | Description |

| Hydroxylation | Mono-hydroxylated piperidine ring metabolite | Addition of a hydroxyl (-OH) group to the piperidine ring. |

| Mono-hydroxylated piperidin-2-one ring metabolite | Addition of a hydroxyl (-OH) group to the lactam ring. | |

| Methylene bridge hydroxylated metabolite | Addition of a hydroxyl (-OH) group to the linker CH2 group. | |

| N-Oxidation | Piperidine N-oxide | Oxidation of the nitrogen atom on the piperidine ring. |

Hydrolytic Cleavages (Amide Hydrolysis)

The piperidin-2-one moiety of the molecule contains an amide bond within its cyclic structure (a delta-lactam). hmdb.cawikipedia.org This bond is susceptible to hydrolysis by amidase enzymes, such as those found in liver microsomal fractions.

This hydrolytic cleavage would result in the opening of the lactam ring to form an open-chain carboxylic acid metabolite, specifically a derivative of 5-aminopentanoic acid. This is a common metabolic pathway for lactam-containing drugs. psu.edu

| Metabolic Pathway | Predicted Metabolite | Description |

| Amide Hydrolysis | 5-Amino-5-((piperidin-4-yl)methyl)pentanoic acid | Ring-opening of the piperidin-2-one moiety via cleavage of the amide bond. |

Chemical Derivatization and Functionalization for Mechanistic Probes

Design and Synthesis of Analog Libraries for Mechanistic Studies

The systematic generation of an analog library for 1-(Piperidin-4-ylmethyl)piperidin-2-one would involve the targeted modification of its three key structural components: the piperidin-2-one ring, the piperidin-4-yl ring, and the interconnecting methylene (B1212753) linker. The goal of such a library is to introduce chemical diversity in a controlled manner to probe the steric, electronic, and conformational requirements for biological activity.

Piperidin-2-one Ring Modifications:

The piperidin-2-one (δ-valerolactam) moiety offers several sites for chemical modification. The lactam nitrogen can be functionalized to explore the impact of substituents on potency and physicochemical properties. Additionally, the carbon backbone of the ring can be substituted to introduce conformational constraints or new interaction points.

N-Functionalization: The secondary amine within the piperidin-2-one ring (if the piperidin-4-ylmethyl group is considered a substituent on a parent piperidin-2-one) or the nitrogen of the piperidin-4-yl ring can be subjected to various synthetic transformations. Alkylation, arylation, acylation, and sulfonylation reactions can introduce a wide range of substituents. For instance, reductive amination is a common method for introducing alkyl groups. acs.org

Ring Substitution: Introduction of substituents on the carbon atoms of the piperidin-2-one ring can provide valuable SAR data. For example, alkyl or aryl groups can be introduced at the C3, C4, C5, or C6 positions. These modifications can influence the molecule's lipophilicity and steric profile. Synthetic strategies to achieve such substitutions often involve the use of functionalized starting materials or stereoselective synthesis. nih.gov

Piperidin-4-yl Ring Modifications:

The piperidin-4-yl ring presents multiple opportunities for derivatization to probe its role in target binding.

N-Substitution: The nitrogen atom of the piperidin-4-yl ring can be derivatized with a variety of functional groups, including small alkyl chains, substituted benzyl (B1604629) groups, or other heterocyclic moieties. These modifications can explore potential interactions with accessory binding pockets on the target protein.

Ring Carbon Substitution: The carbon atoms of the piperidin-4-yl ring can be substituted to alter the molecule's conformation and introduce new functional groups. For example, hydroxyl or amino groups could be introduced to serve as new hydrogen bond donors or acceptors.

Bioisosteric Replacement: The piperidine (B6355638) ring itself can be replaced with other cyclic scaffolds to investigate the importance of the ring's size, conformation, and basicity. Potential bioisosteres could include pyrrolidine, azepane, or non-basic rings like cyclohexane to assess the role of the nitrogen's charge state. The use of bioisosteres like azaspiro[3.3]heptane has been explored as a strategy to mimic the piperidine scaffold. researchgate.net

Methylene Linker Modifications:

The methylene bridge connecting the two piperidine rings is a critical element that dictates the spatial relationship between them.

Linker Homologation: The length of the linker can be extended or shortened to optimize the distance between the two rings for improved target engagement. This can be achieved by using different starting materials with varying linker lengths.

Introduction of Rigidity: The flexibility of the methylene linker can be constrained by incorporating it into a larger ring system or by introducing double bonds or other rigidifying elements. This can help to lock the molecule into a more bioactive conformation.

Functionalization of the Linker: The linker itself can be functionalized with small groups like a methyl or hydroxyl group to probe for specific interactions in the binding site.

A summary of potential modifications for an analog library is presented in the table below.

| Molecular Scaffold | Modification Strategy | Potential Functional Groups/Scaffolds |

| Piperidin-2-one Ring | N-Functionalization | Alkyl, Aryl, Acyl, Sulfonyl |

| Ring Substitution (C3-C6) | Alkyl, Fluoro, Hydroxyl, Amino | |

| Piperidin-4-yl Ring | N-Substitution | Alkyl, Benzyl, Heterocycles |

| Ring Carbon Substitution | Hydroxyl, Amino, Carbonyl | |

| Bioisosteric Replacement | Pyrrolidine, Azepane, Cyclohexane, Azaspiro[3.3]heptane | |

| Methylene Linker | Homologation | Ethyl, Propyl |

| Rigidification | Cyclopropyl, Double bond | |

| Functionalization | Methyl, Hydroxyl |

Strategies for Modulating Target Engagement and Selectivity

Building upon the design of an analog library, specific strategies can be employed to fine-tune the interaction of this compound with its biological target(s) and to enhance its selectivity for a desired target over off-targets.

Structure-Activity Relationship (SAR) Guided Optimization:

The data generated from screening the analog library will form the basis of an SAR model. This model will guide further optimization efforts by identifying which structural features are critical for activity. For instance, if electron-rich aromatic substituents on the piperidin-4-yl nitrogen enhance potency, this would suggest a potential π-stacking or cation-π interaction with the target. dndi.org

Conformational Restriction:

Many flexible molecules can adopt multiple conformations, only one of which may be the bioactive conformation. By introducing conformational constraints, such as by incorporating the methylene linker into a ring system or by introducing bulky groups that favor a particular rotamer, the molecule can be pre-organized into its bioactive shape. This can lead to an increase in binding affinity and potentially selectivity.

Modulation of Physicochemical Properties:

Lipophilicity: The lipophilicity can be modulated by adding or removing hydrophobic or hydrophilic groups. For example, replacing a hydrogen atom with a fluorine atom can increase lipophilicity, while adding a hydroxyl group will decrease it.

Basicity: The basicity of the piperidine nitrogens can be tuned by the introduction of electron-withdrawing or electron-donating groups nearby. This can be crucial for interactions with acidic residues in the binding site or for influencing the molecule's charge state at physiological pH.

Introduction of Specific Interacting Groups:

Based on a hypothesized or known binding mode, specific functional groups can be introduced to form key interactions with the target.

Hydrogen Bond Donors/Acceptors: The introduction of hydroxyl, amino, or amide groups can facilitate the formation of new hydrogen bonds with the target protein.

Charged Groups: If the binding pocket contains charged residues, the introduction of a complementary charged group (e.g., a carboxylic acid or a more basic amine) can lead to strong ionic interactions.

The following table outlines how specific structural modifications could potentially modulate target engagement and selectivity.

| Modification Strategy | Structural Change Example | Potential Impact on Target Engagement | Potential Impact on Selectivity |

| SAR-Guided Optimization | Addition of a p-methoxyphenyl group to the piperidin-4-yl nitrogen | Increased potency due to favorable electronic interactions | May enhance selectivity if the off-target lacks a complementary binding pocket |

| Conformational Restriction | Fusing the methylene linker into a cyclopropane ring | Increased binding affinity by reducing the entropic penalty of binding | May improve selectivity by favoring a conformation specific to the desired target |

| Modulation of Lipophilicity | Introduction of a hydroxyl group on the piperidin-2-one ring | May increase or decrease affinity depending on the nature of the binding pocket | Could improve selectivity by disfavoring binding to more lipophilic off-targets |

| Modulation of Basicity | Introduction of a fluorine atom alpha to a piperidine nitrogen | Decreased basicity, potentially altering ionic interactions | Could enhance selectivity by preventing unwanted interactions with off-targets that rely on a strong basic interaction |

| Introduction of H-bond Donors | Addition of an amide group to the piperidin-4-yl ring | Formation of a new hydrogen bond, increasing affinity | Could significantly improve selectivity if the hydrogen bond is unique to the target |

By employing these derivatization and functionalization strategies in an iterative manner, guided by biological testing and potentially computational modeling, it is conceptually feasible to develop potent and selective mechanistic probes based on the this compound scaffold.

Q & A

Q. Basic

- Synthesis: Common methods involve nucleophilic substitution or condensation reactions, such as reacting piperidin-4-ylmethyl precursors with activated carbonyl groups under basic conditions .

- Purification: Flash column chromatography (e.g., silica gel with gradients of ethyl acetate/petroleum ether) achieves >95% purity. Chiral separation via SFC (Supercritical Fluid Chromatography) using columns like Cellulose-2 enhances enantiomeric purity .

How can stereochemical challenges in synthesizing piperidin-2-one derivatives be addressed using chiral separation techniques?

Q. Advanced

- Chiral SFC: Optimize mobile phase composition (e.g., CO₂/EtOH + 0.1% NH₄OH) and column selection (e.g., polysaccharide-based phases) to resolve enantiomers. For example, 57.9 mg of enantiomerically pure product was obtained at 29% yield using these parameters .

- Analytical Validation: Confirm stereochemical integrity via circular dichroism (CD) or X-ray crystallography .

What methodologies are employed to analyze structure-activity relationships (SAR) of piperidin-2-one derivatives in drug discovery?

Q. Advanced

- Bioactivity Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For instance, 1-([2,4'-bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one showed antitumor potential in preliminary screens .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like SARM1 or kinases. Pair with mutagenesis studies to validate critical residues .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity (e.g., absence of unreacted amines or carbonyls) .

- X-ray Crystallography: SHELX programs resolve crystal structures, identifying hydrogen-bonding networks and stereoelectronic effects critical for stability .

How do researchers resolve contradictions in bioactivity data across studies involving piperidin-2-one analogs?

Q. Advanced

- Experimental Reproducibility: Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .

- Meta-Analysis: Cross-reference structural data (e.g., substituent effects on logP) with bioactivity trends using tools like ChemAxon or Schrödinger Suite .

What experimental frameworks (e.g., PICO, FINER) guide the design of pharmacological studies for this compound?

Q. Advanced

- PICO Framework: Define Population (e.g., cancer cell lines), Intervention (compound dosage), Comparison (positive/negative controls), and Outcomes (IC₅₀, apoptosis markers) .

- FINER Criteria: Ensure studies are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored targets like SARM1), and Ethically compliant (e.g., animal model approvals) .

What are the stability profiles of piperidin-2-one derivatives under varying storage conditions?

Q. Basic

- Degradation Pathways: Hydrolysis of the lactam ring under acidic/basic conditions or oxidation at the piperidine nitrogen. Monitor via HPLC or GC .

- Storage Recommendations: Store at -20°C in anhydrous DMSO or under nitrogen to prevent moisture/oxygen-induced degradation .

How are computational models integrated with experimental data to predict the biological targets of this compound?

Q. Advanced

- QSAR Modeling: Train models on PubChem bioassay data to predict target affinity (e.g., kinase inhibition) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., binding to NMDA receptors) to prioritize in vitro testing .

What environmental impact assessments are relevant for agrochemical applications of piperidin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.